REACTION_CXSMILES
|
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].CN(C)C=O.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[C:14]=1[CH2:20]C(O)=O>C1(C)C=CC=CC=1>[Cl:6][CH2:1][C:2](=[O:3])[CH2:20][C:14]1[C:13]([Cl:12])=[CH:18][CH:17]=[CH:16][C:15]=1[Cl:19]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the suspension was added gradually to 250 ml of a 0.25M solution of diazomethane in diethyl ether
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride was then bubbled through the mixture for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
300 ml of water were added to the mixture
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with 200 ml of saturated sodium hydrogen carbonate solution and 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC1=C(C=CC=C1Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |